![molecular formula C25H26O6 B157502 8-Lavandulylkaempferol CAS No. 883859-83-4](/img/structure/B157502.png)
8-Lavandulylkaempferol
Overview
Description
8-Lavandulylkaempferol is a flavonoid that can be isolated from Sophora flaWescens . It exhibits cytotoxic activity against the KB epidermoid carcinoma cell line .
Molecular Structure Analysis
8-Lavandulylkaempferol is a tetrahydroxyflavone that is kaempferol substituted by a lavandulyl group at position 8 . Its molecular formula is C25H26O6 .Chemical Reactions Analysis
8-Lavandulylkaempferol exhibits significant inhibitory effects with IC(50) values of 7.10 and 8.11 microM for butyrylcholinesterase and acetylcholinesterase, respectively . It also shows inhibitory activities against aldose reductase .Physical And Chemical Properties Analysis
The molecular weight of 8-Lavandulylkaempferol is 422.47 . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Antioxidant and Free Radical Scavenging Activities
8-Lavandulylkaempferol, a lavandulylated flavonoid isolated from the roots of Sophora flavescens, exhibits notable antioxidant properties. It acts as a scavenger for both 1,1-diphenyl-2-picrylhydrazyl radicals and peroxynitrite (ONOO), indicating its potential in combating oxidative stress-related diseases (Jin-Chul Jung et al., 2005).
Interaction with Estrogen Receptors
Research on flavonoids from Sophora flavescens, including 8-lavandulylkaempferol, has demonstrated their capacity to bind to rat uterine estrogen receptors. This binding, though weak, suggests potential implications for the compound in hormone-related research or therapies (Pablo Ibieta Hillerns & M. Wink, 2005).
Enzymatic Studies and Biological Synthesis
The compound's role in enzymatic processes has been studied, specifically in the context of Sophora flavescens cell suspension cultures. Research into dimethylallyl diphosphate: naringenin 8-dimethylallyltransferase, an enzyme, highlights how 8-lavandulylkaempferol and similar compounds are enzymatically processed, broadening our understanding of plant biochemistry and potential biotechnological applications (H. Yamamoto, M. Senda, K. Inoue, 2000).
Potential in Alzheimer's Disease Therapy
8-Lavandulylkaempferol has been identified as a significant inhibitor of beta-site APP cleaving enzyme 1 (BACE1), which is relevant in Alzheimer's disease research. It also exhibits inhibitory effects on cholinesterases, including butyrylcholinesterase and acetylcholinesterase. These findings position it as a potential candidate for Alzheimer's disease prevention and treatment (H. Jung et al., 2010).
Antimicrobial Properties
New lavandulylated flavonoids, including 8-lavandulylkaempferol, isolated from Streptomyces sp. G248, have shown remarkable antimicrobial activity. This discovery opens avenues for the development of new antimicrobial agents derived from natural sources (Duc Danh Cao et al., 2019).
Safety And Hazards
properties
IUPAC Name |
3,5,7-trihydroxy-2-(4-hydroxyphenyl)-8-(5-methyl-2-prop-1-en-2-ylhex-4-enyl)chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O6/c1-13(2)5-6-16(14(3)4)11-18-19(27)12-20(28)21-22(29)23(30)24(31-25(18)21)15-7-9-17(26)10-8-15/h5,7-10,12,16,26-28,30H,3,6,11H2,1-2,4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLJJIYPLHFCLRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(CC1=C2C(=C(C=C1O)O)C(=O)C(=C(O2)C3=CC=C(C=C3)O)O)C(=C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Lavandulylkaempferol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.